N'-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide
- N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-indol-2-YL)acetohydrazide
Uniqueness
N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of both the 3,5-ditert-butyl-4-hydroxybenzylidene and 1-methyl-1H-pyrrol-2-yl moieties. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H31N3O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C22H31N3O2/c1-21(2,3)17-11-15(12-18(20(17)27)22(4,5)6)14-23-24-19(26)13-16-9-8-10-25(16)7/h8-12,14,27H,13H2,1-7H3,(H,24,26)/b23-14+ |
InChI Key |
WXFIVJWWGCIRDC-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
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